2-Ethenyl-4-methylbenzamide
Description
2-Ethenyl-4-methylbenzamide is a substituted benzamide derivative characterized by an ethenyl (vinyl) group at the ortho position (C2) and a methyl group at the para position (C4) on the benzamide scaffold. For instance, benzamides are typically prepared by reacting aminobenzoic acids with acyl chlorides in the presence of a base (e.g., Na₂CO₃) in aprotic solvents like THF . The ethenyl group could be introduced via alkylation or cross-coupling reactions, though further experimental validation is required.
Properties
CAS No. |
131002-07-8 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
2-ethenyl-4-methylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-3-8-6-7(2)4-5-9(8)10(11)12/h3-6H,1H2,2H3,(H2,11,12) |
InChI Key |
XBUCQGODLSJQGP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)N)C=C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)C=C |
Synonyms |
Benzamide, 2-ethenyl-4-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Ethenyl-4-methylbenzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and synthesis strategies.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Findings
Methyl 4-acetamido-2-hydroxybenzoate () contains polar groups (hydroxy, acetamido) that increase hydrogen-bonding capacity, likely improving water solubility compared to the less polar ethenyl and methyl substituents in the target compound.
Synthesis Strategies The THF/Na₂CO₃ method described in for synthesizing 4-(4-substitutedbenzamido)benzoic acids could be adapted for 2-Ethenyl-4-methylbenzamide by substituting 4-methylbenzoyl chloride and introducing the ethenyl group post-amide formation. In contrast, N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide () likely requires specialized etherification steps, reflecting the complexity of introducing branched alkoxy groups.
The ethenyl group in 2-Ethenyl-4-methylbenzamide may confer unique reactivity in polymer chemistry or as a Michael acceptor in drug design. Industrial synthesis of methyl 4-acetamido-2-hydroxybenzoate () via acetylation highlights scalability challenges, suggesting that similar routes for the target compound would require optimization for large-scale production.
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